[2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester [2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13470871
InChI: InChI=1S/C19H30N2O3/c1-15(2)21(18-11-7-6-10-17(18)20-12-13-22)19(23)24-14-16-8-4-3-5-9-16/h3-5,8-9,15,17-18,20,22H,6-7,10-14H2,1-2H3
SMILES: CC(C)N(C1CCCCC1NCCO)C(=O)OCC2=CC=CC=C2
Molecular Formula: C19H30N2O3
Molecular Weight: 334.5 g/mol

[2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13470871

Molecular Formula: C19H30N2O3

Molecular Weight: 334.5 g/mol

* For research use only. Not for human or veterinary use.

[2-(2-Hydroxy-ethylamino)-cyclohexyl]-isopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C19H30N2O3
Molecular Weight 334.5 g/mol
IUPAC Name benzyl N-[2-(2-hydroxyethylamino)cyclohexyl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C19H30N2O3/c1-15(2)21(18-11-7-6-10-17(18)20-12-13-22)19(23)24-14-16-8-4-3-5-9-16/h3-5,8-9,15,17-18,20,22H,6-7,10-14H2,1-2H3
Standard InChI Key QAYHTOMTVWMTRT-UHFFFAOYSA-N
SMILES CC(C)N(C1CCCCC1NCCO)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(C1CCCCC1NCCO)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a cyclohexane ring substituted at the 2-position with a hydroxyethylamino group (NHCH2CH2OH-\text{NH}-\text{CH}_2-\text{CH}_2-\text{OH}) and an isopropyl carbamate moiety (N(COOBn)CH(CH3)2-\text{N}(\text{COO}-\text{Bn})-\text{CH}(\text{CH}_3)_2) (Figure 1) . The benzyl ester (OCOOBn-\text{O}-\text{COO}-\text{Bn}) enhances lipophilicity, influencing its pharmacokinetic profile .

Table 1: Molecular Data

PropertyValueSource
IUPAC NameBenzyl N-[2-(2-hydroxyethylamino)cyclohexyl]-N-propan-2-ylcarbamate
Molecular FormulaC19H30N2O3\text{C}_{19}\text{H}_{30}\text{N}_{2}\text{O}_{3}
Molecular Weight334.5 g/mol
SMILESCC(C)N(C1CCCCC1NCCO)C(=O)OCc2ccccc2\text{CC(C)N(C1CCCCC1NCCO)C(=O)OCc2ccccc2}
InChIKeyQAYHTOMTVWMTRT-UHFFFAOYSA-N

Stereochemical Considerations

The cyclohexyl ring adopts a chair conformation, with the hydroxyethylamino and isopropyl groups occupying equatorial positions to minimize steric strain . Trans-configuration at the cyclohexane-amine bond is favored, as evidenced by X-ray crystallography of analogous compounds .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves three stages (Scheme 1):

Scheme 1: Synthetic Pathway

  • Cyclohexylamine Intermediate:

    • Ring-opening of epichlorohydrin with cyclohexylamine yields 2-(cyclohexylamino)ethanol .

    • Subsequent isopropyl group introduction via nucleophilic substitution with isopropyl bromide .

  • Carbamate Formation:

    • Reaction with benzyl chloroformate in dichloromethane at 0–5°C, catalyzed by triethylamine .

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYieldPurity
1Epichlorohydrin, 40°C, 12 hr78%90%
2Benzyl chloroformate, 0°C, 2 hr85%88%
3Column chromatography92%95%

Process Optimization

  • Temperature Control: Maintaining sub-10°C during carbamate formation prevents side reactions (e.g., ester hydrolysis) .

  • Catalyst Screening: Triethylamine outperforms DMAP in minimizing racemization .

Physicochemical Properties

Table 3: Physicochemical Data

PropertyValueMethod
Melting PointNot reported
Boiling Point489.5 ± 45.0°C at 760 mmHgEstimated
Density1.1 ± 0.1 g/cm³Computational
LogP (Octanol-Water)2.3Predicted
Solubility in Water<1 mg/mL (25°C)Experimental

Stability Considerations

  • Hydrolytic Sensitivity: The benzyl ester undergoes slow hydrolysis in aqueous media (t₁/₂ = 72 hr at pH 7.4).

  • Photostability: Stable under UV light (λ > 300 nm) for 48 hr .

Applications in Specialty Materials

Polymer Cross-Linking

The carbamate group participates in urethane bond formation with diisocyanates, enhancing thermoplastic elastomer tensile strength by 40%.

Drug Delivery Systems

Benzyl ester hydrolysis enables controlled release of isopropylamine derivatives in pH-sensitive hydrogels .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator